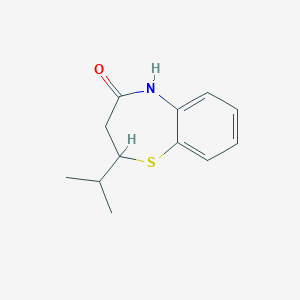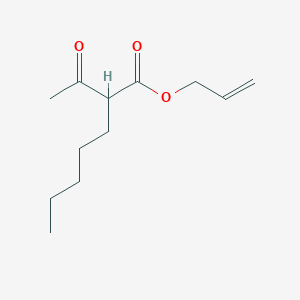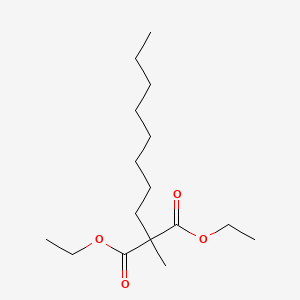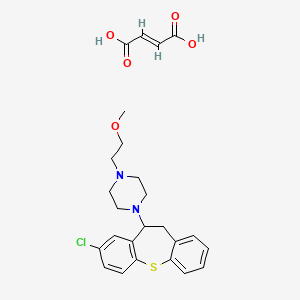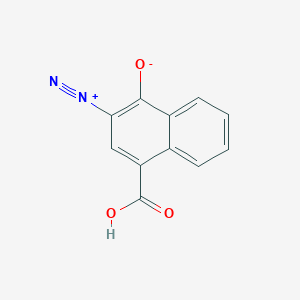
Suberogorgin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Suberogorgin is a naturally occurring terpenoid compound, which belongs to the class of secondary metabolites
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of suberogorgin can be achieved through microbial and corallic acid technology. This method involves the use of microorganisms to produce this compound, addressing the challenges of asymmetric synthesis and cumbersome steps associated with traditional methods . The reaction conditions typically involve controlled fermentation processes, where specific strains of microorganisms are cultured under optimal conditions to produce the desired compound.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, with ongoing research focused on optimizing microbial synthesis methods. The use of bioreactors and advanced fermentation techniques holds promise for large-scale production, making this compound more accessible for various applications.
化学反応の分析
Types of Reactions
Suberogorgin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound, which interact with various reagents under specific conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium hydroxide or ammonia, which replace specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
科学的研究の応用
Suberogorgin has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a model compound for studying terpenoid biosynthesis and reaction mechanisms. In biology, this compound is investigated for its potential as an antimicrobial and anticancer agent, with studies showing promising results in inhibiting the growth of certain cancer cells .
In medicine, this compound’s bioactive properties make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer. Additionally, its potential as a natural product for use in cosmetics and personal care products is being explored, owing to its antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of suberogorgin involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by modulating the activity of enzymes involved in key metabolic pathways, leading to altered cellular functions. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth .
類似化合物との比較
Suberogorgin is unique among terpenoids due to its specific structural features and bioactive properties. Similar compounds include other terpenoids such as paclitaxel, artemisinin, and menthol, which also exhibit significant biological activities . this compound’s distinct molecular structure and mode of action set it apart, making it a valuable compound for further research and development.
List of Similar Compounds
- Paclitaxel
- Artemisinin
- Menthol
- Citral
- Camphor
Conclusion
This compound is a fascinating compound with diverse applications in scientific research, medicine, and industry. Its unique chemical properties and bioactive potential make it a valuable subject for ongoing studies, with the promise of new discoveries and innovations in various fields.
特性
分子式 |
C15H20O3 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
(5S,8S,9R)-2,5,9-trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid |
InChI |
InChI=1S/C15H20O3/c1-8-6-12(16)15-9(2)10(13(17)18)7-14(15,3)5-4-11(8)15/h7-9,11H,4-6H2,1-3H3,(H,17,18)/t8-,9?,11+,14+,15?/m1/s1 |
InChIキー |
LFKSRWRSZVCLFJ-FGEJMIOVSA-N |
異性体SMILES |
C[C@@H]1CC(=O)C23[C@H]1CC[C@]2(C=C(C3C)C(=O)O)C |
正規SMILES |
CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)


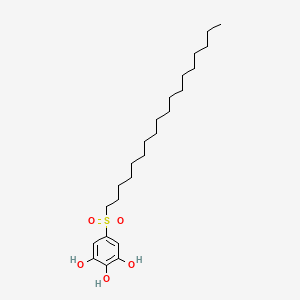

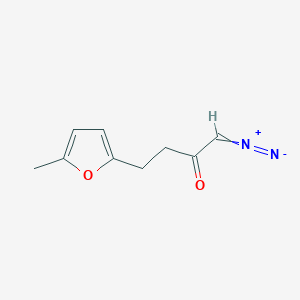

![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
